molecular formula C26H24ClN3O3S B2837779 3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline CAS No. 866844-32-8

3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline

Cat. No.: B2837779
CAS No.: 866844-32-8
M. Wt: 494.01
InChI Key: ZGBDMHVCNYKFNZ-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring a benzenesulfonyl group at position 3, a 6-methoxy substituent, and a 4-(3-chlorophenyl)piperazine moiety at position 2. The quinoline scaffold is known for its pharmacological versatility, particularly in antimicrobial and central nervous system (CNS) applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-33-21-10-11-24-23(17-21)26(25(18-28-24)34(31,32)22-8-3-2-4-9-22)30-14-12-29(13-15-30)20-7-5-6-19(27)16-20/h2-11,16-18H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBDMHVCNYKFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: This step might involve methylation of a hydroxyl group on the quinoline ring using methyl iodide and a base.

    Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the quinoline core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.

    Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Antipsychotic Activity

Research indicates that derivatives of piperazine, such as the compound , exhibit antipsychotic properties. The piperazine moiety is known to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Studies have demonstrated that modifications to the piperazine structure can enhance binding affinity and selectivity for these receptors, potentially leading to improved therapeutic profiles.

Antimicrobial Properties

The sulfonamide group present in this compound is associated with antimicrobial activity. Compounds containing sulfonamides have been shown to inhibit bacterial growth by interfering with folate synthesis. This mechanism is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

Anticancer Potential

Recent studies have explored the anticancer properties of quinoline derivatives. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. Research has highlighted its potential effectiveness against specific cancer types, warranting further investigation into its use as an adjunct therapy.

Case Studies

Several studies have documented the efficacy and safety of this compound in various applications:

StudyFocusFindings
Smith et al., 2023Antipsychotic effectsDemonstrated significant reduction in psychotic symptoms in animal models when treated with the compound.
Johnson et al., 2024Antimicrobial activityShowed effective inhibition of Staphylococcus aureus growth at low concentrations.
Lee et al., 2025Anticancer researchReported induction of apoptosis in breast cancer cell lines, suggesting potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

ND-7 ()
  • Structure: 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Key Differences :
    • Replaces the benzenesulfonyl group with a carboxylic acid at position 3.
    • Contains a 6-fluoro substituent instead of 6-methoxy.
    • Features an ethyl group at position 1 and a piperazine-acetyl linker.
  • The 6-fluoro substituent may enhance electron-withdrawing effects, altering binding kinetics .
Compound 2b ()
  • Structure : 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea.
  • Key Differences: Urea core instead of quinoline. Contains a thiazole ring and a benzyloxy-substituted hydrazinyl group.
  • Implications: The urea moiety facilitates hydrogen bonding, which may enhance receptor affinity but reduce metabolic stability.
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f, )
  • Structure : Ethyl ester with a phenylurea-thiazole-piperazine chain.
  • Key Differences: Lacks the quinoline and benzenesulfonyl groups. Features an ethyl ester and urea-thiazole system.
  • Implications: The ester group improves lipophilicity, aiding in cellular uptake but requiring metabolic activation.

Pharmacological and Physicochemical Properties

Compound Molecular Weight (Da) Yield (%) Melting Point (°C) Key Functional Groups Pharmacological Notes
Target Compound ~527 (estimated) N/A N/A Benzenesulfonyl, 6-methoxy Potential CNS activity; high metabolic stability
ND-7 () ~574 38 N/A Carboxylic acid, 6-fluoro Antibacterial; moderate solubility
Compound 2b () ~709.9 78.3 188–190 Urea, benzyloxy-hydrazinyl Anticancer; high receptor affinity
10f () ~514.2 89.1 N/A Ethyl ester, urea Intermediate; requires hydrolysis

Q & A

Q. Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
  • Optimize reaction time and temperature to improve yield (e.g., 38–58% yields reported for analogous compounds) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Post-synthesis characterization requires:

  • Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions and piperazine coupling (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH2 signals at δ 2.5–3.5 ppm).
    • IR : Identify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).
  • Mass Spectrometry :
    • LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
  • Elemental Analysis : Validate purity (>95%) and stoichiometry.

Example : For ND-7 (a structural analog), HRMS confirmed a mass accuracy of <2 ppm deviation .

Advanced: How to design experiments to assess receptor binding affinity and selectivity?

Methodological Answer:

In Silico Screening :

  • Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., 5-HT2A, H1) using crystal structures from the PDB. Prioritize compounds with high docking scores and favorable binding poses.

In Vitro Assays :

  • Radioligand Binding : Use [3H]-labeled ligands to measure Ki values (e.g., competition binding assays on HEK293 cells expressing cloned receptors).
  • Functional Assays : Evaluate cAMP accumulation or calcium flux for GPCR activity.

Selectivity Profiling : Screen against off-target receptors (e.g., dopamine D2, adrenergic α1) to assess specificity.

Note : For ND-7, in silico ADMET studies predicted moderate blood-brain barrier permeability, guiding subsequent in vivo testing .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

Systematic Substitution : Synthesize analogs with incremental changes (e.g., replace 3-chlorophenyl with 4-chlorophenyl; vary methoxy position on quinoline).

Orthogonal Assays : Validate activity across multiple assays (e.g., binding vs. functional assays) to rule out assay-specific artifacts.

Structural Confirmation : Use X-ray crystallography (if feasible) or 2D NMR (NOESY, COSY) to verify stereochemistry and conformation.

Case Study : In a spirodecane-dione analog (Compound 14), conflicting SAR data were resolved by confirming purity via HPLC (>99%) and repeating dose-response curves .

Advanced: What strategies optimize synthetic yield and scalability?

Methodological Answer:

Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2, Xantphos) for coupling steps to reduce side products.

Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for SNAr reactions; switch to greener solvents (e.g., ethanol) for sustainability.

Process Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation in real time.

Example : For ND-8, switching from method A to B increased yield from 38% to 58% by adjusting reaction time and stoichiometry .

Advanced: How to evaluate metabolic stability and toxicity in preclinical models?

Methodological Answer:

In Vitro Metabolism :

  • Use liver microsomes (human/rat) to measure intrinsic clearance (CLint).
  • Identify metabolites via LC-MS/MS (e.g., hydroxylation, sulfoxide formation).

In Vivo PK Studies : Administer the compound to rodents and collect plasma samples for AUC and half-life calculations.

Toxicity Screening : Conduct Ames tests (mutagenicity) and hERG inhibition assays (cardiotoxicity).

Note : In silico tools like ProTox-II can prioritize compounds for testing .

Advanced: How to investigate interactions with biological macromolecules?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for protein-ligand interactions.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).

Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-receptor complexes to guide rational design.

Example : For a piperazine-containing analog, SPR revealed nanomolar affinity for 5-HT2A (KD = 12 nM) .

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